

Technical Support Center: Amphetamine/Dextroamphetamine Salts (Identified by Imprint B 775)

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Compound of Interest		
Compound Name:	B 775	
Cat. No.:	B1667694	Get Quote

Disclaimer: The information provided herein is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. "B 775" is an imprint on a commercially available 7.5 mg tablet of mixed amphetamine salts (dextroamphetamine saccharate, amphetamine aspartate, dextroamphetamine sulfate, and amphetamine sulfate).[1][2][3][4] This guide addresses the pharmacological properties of these active ingredients for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the active ingredients in "B 775" tablets?

A1: The active components, amphetamine and dextroamphetamine, are central nervous system (CNS) stimulants.[1][4] Their primary mechanism of action involves blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron and increasing the release of these monoamines into the extraneuronal space.[1] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Q2: What are the expected locomotor effects of amphetamine/dextroamphetamine administration in preclinical models?

A2: Amphetamine and its isomers are well-known to increase locomotor activity. In rodent models, low to moderate doses typically induce hyperactivity, characterized by increased







ambulation, rearing, and exploration. At higher doses, this hyperactivity can transition to stereotypy, which consists of repetitive, patterned behaviors such as sniffing, gnawing, or headweaving. The specific behavioral phenotype can depend on the species, dose, and experimental environment.

Q3: What are the known locomotor side effects in a clinical context?

A3: In humans, locomotor side effects can manifest as restlessness, hyperactivity, and in some cases, involuntary movements or tics, particularly at higher doses or in susceptible individuals. These effects are a direct extension of the drug's stimulant properties on the CNS.

Q4: How does dosage influence the severity of locomotor side effects?

A4: There is a clear dose-dependent relationship. Lower doses are sought for therapeutic effects, such as increased attention and focus in the treatment of ADHD, with minimal locomotor stimulation.[3] As the dose increases, the likelihood and severity of locomotor side effects, such as hyperactivity and restlessness, also increase. In cases of overdose, severe agitation and potentially seizures can occur.

Troubleshooting Guide: Preclinical Locomotor Studies



Observed Issue	Potential Cause	Troubleshooting Steps
High inter-individual variability in locomotor response.	Genetic differences in dopamine and norepinephrine transporter expression or metabolism. Environmental factors such as stress or time of day.	Ensure a homogenous animal population (age, weight, strain). Acclimate animals to the testing environment thoroughly before drug administration. Conduct experiments at the same time of day to minimize circadian rhythm effects.
Rapid development of tolerance to locomotor effects.	Neuroadaptive changes, such as downregulation of dopamine receptors or depletion of neurotransmitter stores with repeated high doses.	Implement a washout period between drug administrations. Consider using an intermittent dosing schedule. Measure neurotransmitter levels or receptor expression to investigate underlying mechanisms.
Stereotyped behavior overshadowing general locomotor activity at higher doses.	Overstimulation of the nigrostriatal dopamine pathway.	Reduce the dose to a range that produces hyperactivity without significant stereotypy. Utilize behavioral scoring systems that can differentiate between general locomotion and stereotyped movements.
Unexpected sedative effects.	This is atypical but could occur at extremely high, toxic doses leading to neurotransmitter depletion or in specific, genetically modified animal models.	Verify the correct dosage was administered. Re-evaluate the animal model and its known responses to stimulants. Assess other physiological parameters for signs of toxicity.

Experimental Protocols



Open Field Test for Locomotor Activity Assessment

Objective: To quantify spontaneous locomotor activity and exploratory behavior in rodents following administration of amphetamine/dextroamphetamine salts.

Materials:

- Open field arena (e.g., a square or circular arena with high walls, often made of opaque plastic).
- Video tracking software (e.g., EthoVision, Any-maze) or photobeam sensors.
- Test compound (amphetamine/dextroamphetamine salts) dissolved in a suitable vehicle (e.g., sterile saline).
- Control vehicle.
- Experimental animals (e.g., male Wistar rats or C57BL/6 mice).

Procedure:

- Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
- Habituation: Place each animal in the center of the open field arena and allow it to explore freely for a 30-60 minute habituation period. This minimizes novelty-induced hyperactivity.
- Administration: Following habituation, remove the animals from the arena and administer the test compound or vehicle control (e.g., intraperitoneal injection).
- Data Recording: Immediately after injection, return the animal to the open field arena and record its activity for a predetermined period (e.g., 60-120 minutes).
- Parameters Measured:
 - o Total distance traveled.
 - Time spent in different zones of the arena (e.g., center vs. periphery).



- Rearing frequency (vertical activity).
- Velocity.
- Stereotypy score (if applicable, using a validated rating scale).
- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound with the control group.

Quantitative Data Summary

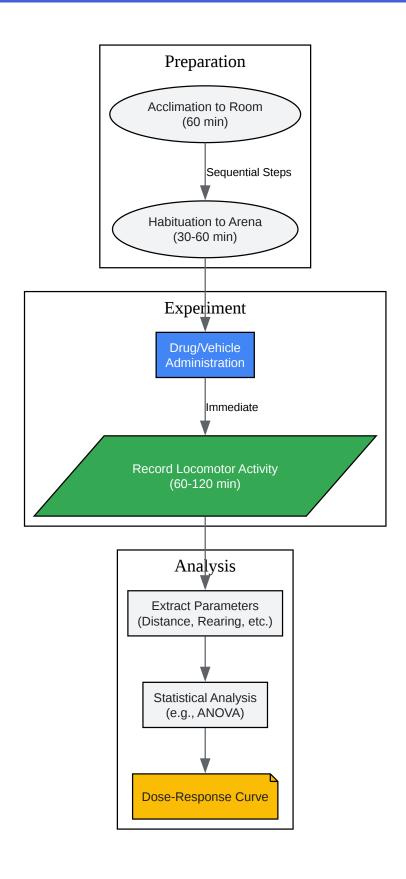
The following table summarizes hypothetical dose-response data for amphetamine/dextroamphetamine on locomotor activity in a preclinical rodent model.

Dosage (mg/kg)	Mean Total Distance Traveled (meters in 60 min)	Mean Rearing Frequency (counts in 60 min)	Observed Stereotypy Score (0- 5 scale)
Vehicle Control	150 ± 25	40 ± 8	0
1.0	450 ± 50	120 ± 15	1.2 ± 0.3
2.5	700 ± 65	90 ± 12	3.5 ± 0.5
5.0	550 ± 70	45 ± 10	4.8 ± 0.2

Note: Data are presented as mean ± standard error of the mean (SEM). The decrease in distance traveled and rearing at the highest dose corresponds with an increase in focused stereotypy.

Visualizations

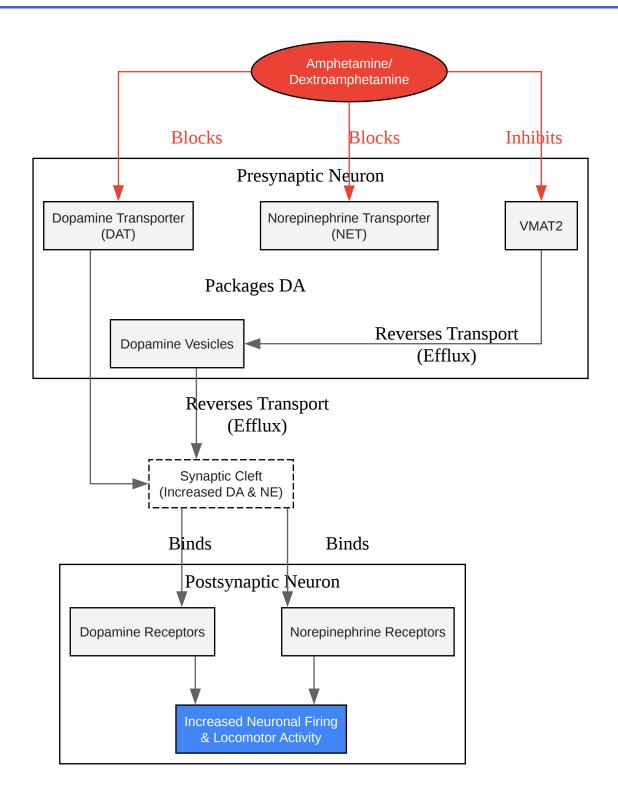




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Caption: Experimental workflow for assessing locomotor effects.





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Caption: Simplified signaling pathway of amphetamines.



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